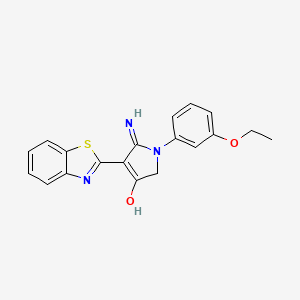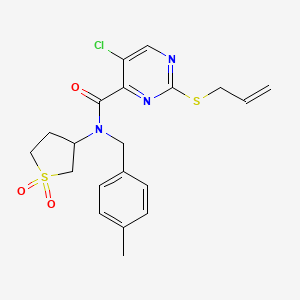![molecular formula C26H24N2O5S B11392018 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392018.png)
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, often referred to as Compound X , belongs to the class of chromene derivatives. Its chemical formula is C26H23N3O5S, and it exhibits a fascinating combination of aromatic and heterocyclic features. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to Compound X. One common approach involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process:
- An aryl boron reagent (usually an organoboron compound) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
- The boron group transfers to the palladium center, forming the Pd–C bond.
- The resulting intermediate undergoes further transformations to yield Compound X .
Industrial Production:: Industrial-scale production of Compound X typically involves efficient and green synthetic methods. For example, a straightforward and eco-friendly approach in ethanol at room temperature can yield up to 90% yield .
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of new functional groups.
Reduction: Reduction processes may modify its structure.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) play a crucial role in its transformations.
Major Products: Depending on reaction conditions, Compound X can yield diverse products, including derivatives with altered substituents or functional groups.
Scientific Research Applications
Compound X finds applications across various fields:
Medicine: It exhibits potential pharmacological activities, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemistry: Researchers explore its reactivity in novel transformations and as a building block for other compounds.
Biology: It may interact with specific biological targets, influencing cellular processes.
Industry: Its unique properties make it valuable for material science, catalysis, or organic synthesis.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
Compound X stands out due to its distinct structure and versatile applications. While there are related chromene derivatives, none precisely match its combination of substituents and functional groups.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)24-16-23(29)22-15-17(2)14-18(3)25(22)33-24/h5-16H,4H2,1-3H3,(H,27,30) |
InChI Key |
HUDIWFQBOCZPHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391937.png)

![1-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391942.png)
![N-{5-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11391953.png)
![4-(3-ethoxy-4-propoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391954.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11391965.png)


![1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11391993.png)
![3-tert-butyl-5,9-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391994.png)
![3-(2-ethoxyphenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392007.png)
![7-ethyl-3-[2-(4-fluorophenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392011.png)
![6-(4-ethoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392021.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11392022.png)
